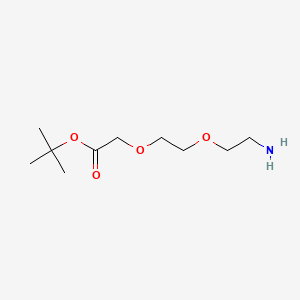

H2N-PEG2-CH2COOtBu

Descripción general

Descripción

H2N-PEG2-CH2COOtBu: , also known as tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is an organic compound modified by a polyethylene glycol group (PEG). This compound is primarily used in the biomedical field as a modifier for biologically active substances. The PEG group enhances the water solubility and biostability of drugs or compounds, improving their in vivo distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Step 1: Ethylene glycol dimethyl ether reacts with tributyl hexafluorophosphate to generate a PEG group acryloyl chloride derivative.

Step 2: The acryloyl chloride derivative reacts with tert-butyl alcohol to form a tert-butyl ester PEG group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: H2N-PEG2-CH2COOtBu can undergo nucleophilic substitution reactions due to the presence of the amino group.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild bases.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

Substitution Reactions: Products depend on the substituent introduced.

Hydrolysis: The major product is the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry:

Biology:

Protein Modification: The compound is used in PEGylation, a process where PEG chains are attached to proteins to improve their solubility, stability, and bioavailability.

Medicine:

Drug Delivery: this compound is used to modify drugs, enhancing their solubility and stability, thus improving their therapeutic efficacy.

Industry:

Mecanismo De Acción

H2N-PEG2-CH2COOtBu exerts its effects primarily through the PEG group, which enhances the solubility and stability of the modified molecules. The PEG group can increase the hydrophilicity of the compound, reducing aggregation and improving its distribution in biological systems. The amino group allows for further functionalization, enabling the compound to be used in various applications such as drug delivery and protein modification .

Comparación Con Compuestos Similares

H2N-PEG2-CH2COOH: This compound is similar to H2N-PEG2-CH2COOtBu but has a carboxylic acid group instead of a tert-butyl ester group.

NH2-PEG2-C1-BOC: Another similar compound with a different protecting group.

Uniqueness: this compound is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in applications where stability and controlled release are crucial .

Propiedades

IUPAC Name |

tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBRWOZVLSLRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)

![3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2729965.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729977.png)

![2-[4-chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2729981.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2729982.png)

![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)